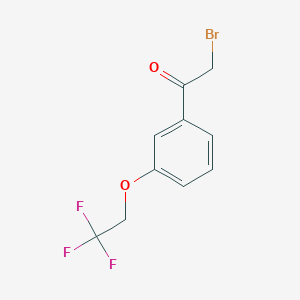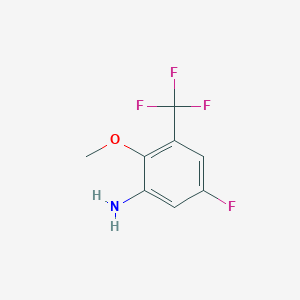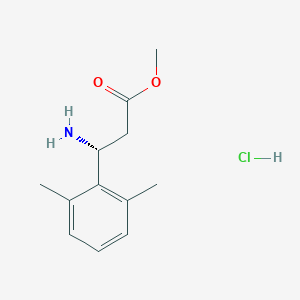
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of fungicides and other biologically active molecules. The compound’s structure includes a methyl ester group, an amino group, and a dimethylphenyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for preparing Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves the enantioselective resolution of its racemic mixture using immobilized enzymes. For instance, the esterase from Pseudochrobactrum asaccharolyticum can be immobilized on a macroporous acrylic anion resin (D3520) to achieve high enantioselectivity and conversion rates . The optimal reaction conditions include a temperature of 40°C and a pH of 8.0, with a substrate concentration of up to 0.35 M .
Industrial Production Methods
Industrial production often employs similar enzymatic resolution techniques due to their environmental benefits and high efficiency. The process can be scaled up by increasing the substrate concentration and using larger quantities of immobilized enzymes. For example, a scale-up resolution using 200 g/L substrate and 12.5 g immobilized esterase PAE07 achieved a conversion rate of 48.1% and a product enantiomeric excess (e.e.p) of 98% within 12 hours .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the manufacture of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active molecules. For example, in the case of Metalaxyl, the compound inhibits RNA synthesis in fungi by interfering with their nucleic acid metabolism . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-amino-3-(2,6-dimethylphenyl)propanoate: Another chiral intermediate used in similar applications.
2,6-Dimethylaniline: A key starting material for various anesthetics and anti-anginal drugs.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration, which is crucial for the enantioselective synthesis of biologically active compounds. Its high enantioselectivity and efficiency in enzymatic resolution make it a preferred choice in industrial applications.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H/t10-;/m1./s1 |
Clave InChI |
IAJINPVKDBLGLK-HNCPQSOCSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
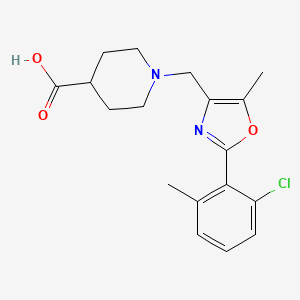
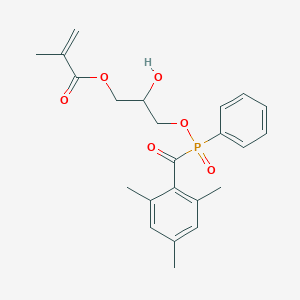
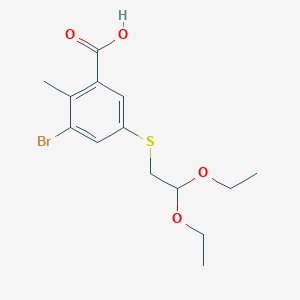
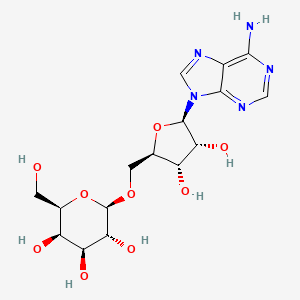
![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
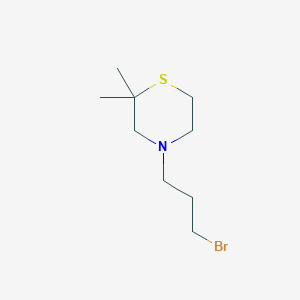
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
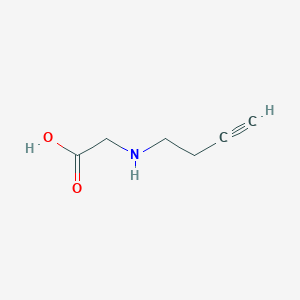

![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
